(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,4-dimethoxybenzyl)propanoic acid
Description
This compound is an Fmoc-protected amino acid derivative featuring a chiral (R)-configured α-carbon, a 3,4-dimethoxybenzyl substituent, and a propanoic acid backbone. The Fmoc (9-fluorenylmethyloxycarbonyl) group is widely used in solid-phase peptide synthesis (SPPS) to protect the amine functionality during iterative coupling reactions . The 3,4-dimethoxybenzyl moiety introduces electron-donating methoxy groups, which may influence solubility, steric interactions, and reactivity in chemical synthesis.
Properties
CAS No. |
1260601-40-8 |
|---|---|
Molecular Formula |
C27H27NO6 |
Molecular Weight |
461.5 g/mol |
IUPAC Name |
(2R)-2-[(3,4-dimethoxyphenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C27H27NO6/c1-32-24-12-11-17(14-25(24)33-2)13-18(26(29)30)15-28-27(31)34-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-12,14,18,23H,13,15-16H2,1-2H3,(H,28,31)(H,29,30)/t18-/m1/s1 |
InChI Key |
ZGOFWUMBCCURJY-GOSISDBHSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)OC |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Functionalization
- The synthesis typically starts from (R)-3-amino-2-(3,4-dimethoxybenzyl)propanoic acid or its ester derivatives.
- The 3,4-dimethoxybenzyl group can be introduced via reductive amination of the corresponding aldehyde with an amino acid derivative, as demonstrated in related literature where reductive amination with 2,4-dimethoxybenzaldehyde was performed using sodium cyanoborohydride (NaBH3CN) in methanol at room temperature for 24 hours to yield the desired amino acid derivative with the dimethoxybenzyl side chain.
Fmoc Protection of the Amino Group
- The amino group is protected by reaction with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions.
- Typical conditions involve dissolving the amino acid in a suitable solvent such as dioxane or tetrahydrofuran (THF) with a base like sodium bicarbonate or triethylamine to neutralize the HCl generated.
- The reaction is carried out at 0°C to room temperature to minimize racemization and side reactions.
- The Fmoc group selectively protects the amino group, leaving the carboxylic acid and side chain intact.
Purification and Isolation
- After completion of the Fmoc protection, the reaction mixture is acidified and extracted.
- The crude product is purified by column chromatography or preparative HPLC to achieve high purity.
- Industrial scale synthesis may employ continuous flow reactors to optimize yield and reduce reaction times, followed by high-performance liquid chromatography for purification.
Reaction Conditions and Optimization
Research Findings and Notes
- The reductive amination step is critical for introducing the 3,4-dimethoxybenzyl side chain with retention of stereochemistry. Literature reports partial racemization when reductive amination is performed simultaneously with amine and aldehyde mixing, but sequential addition and mild conditions reduce this effect.
- The Fmoc protection is a well-established method in peptide chemistry, providing a stable protecting group that can be removed under mild basic conditions without affecting other functional groups.
- The compound’s molecular weight is approximately 461.5 g/mol, consistent with the molecular formula C27H27NO6.
- Industrial synthesis may incorporate continuous flow techniques to improve scalability and reproducibility.
- The compound is used extensively in peptide synthesis as a protected amino acid building block, facilitating the assembly of peptides with complex side chains.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,4-dimethoxybenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
The compound has been investigated for its therapeutic properties, particularly in the development of peptide-based drugs. Its structure allows for the incorporation of non-canonical amino acids into peptides, which can enhance the stability and bioactivity of therapeutic agents. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective moiety during peptide synthesis, allowing for selective functionalization of amino acids.
Case Study: Anticancer Activity
Research has shown that derivatives of this compound exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, studies have demonstrated that compounds with similar structures can inhibit specific enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Biological Research
Enzyme Inhibition Studies
The compound is utilized in enzyme inhibition studies due to its ability to interact with various biological targets. It has been shown to inhibit certain proteases critical for cancer progression. For example, derivatives of the fluorenylmethoxycarbonyl group have been tested against falcipain 2, an enzyme associated with Plasmodium falciparum infections, demonstrating effective inhibition without significant cytotoxicity to human cells .
Table 1: Enzyme Inhibition Data
| Compound | Target Enzyme | IC50 (µM) | Cytotoxicity (CC50 µM) |
|---|---|---|---|
| HTS07940 | Falcipain 2 | 2.91 | 133 |
| HTS08262 | Falcipain 2 | 34 | 350 |
Chemical Biology
Probes in Chemical Biology
In chemical biology, (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,4-dimethoxybenzyl)propanoic acid serves as a valuable probe for studying interactions between small molecules and biological macromolecules. Its structural features enable researchers to explore binding affinities and mechanisms of action at the molecular level.
Mechanistic Insights
The fluorenyl group enhances hydrophobic interactions with target proteins, while the methoxy groups can participate in hydrogen bonding. This dual functionality allows for detailed studies on how modifications to the compound affect its biological activity.
Mechanism of Action
The mechanism of action of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,4-dimethoxybenzyl)propanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other sites. The dimethoxybenzyl side chain can interact with various enzymes and receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Substituent Variations and Stereochemical Differences
The compound’s structural analogs differ primarily in their aromatic substituents and stereochemistry. Key examples include:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy groups (target compound) improve solubility compared to nitro () or trifluoromethyl () substituents, which may hinder aqueous solubility .
- Stereochemistry : The (R)-configuration in the target compound contrasts with (S)-isomers (e.g., ), affecting chiral recognition in peptide synthesis and biological interactions .
Functional and Application-Based Differences
- Peptide Synthesis : The 3,4-dimethoxybenzyl group in the target compound may reduce aggregation during SPPS compared to hydrophobic tert-butylphenyl analogs ().
- For example, nitro groups in analogs correlate with antimycobacterial properties ().
- Cross-Reactivity: In immunoassays, the dimethoxybenzyl group may reduce cross-reactivity compared to smaller substituents (e.g., methyl), aligning with findings on antibody selectivity ().
Biological Activity
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,4-dimethoxybenzyl)propanoic acid is a complex organic compound that has garnered attention due to its potential biological activities. This compound, characterized by its unique structural features, including a fluorenyl group and a propanoic acid moiety, is being studied for various therapeutic applications. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
Key Features:
- Fluorenyl Group: Enhances lipophilicity, facilitating membrane penetration.
- Methoxycarbonyl Group: Provides stability and influences interactions with biological targets.
- Dimethoxybenzyl Moiety: Potentially involved in receptor binding and activity modulation.
The biological activity of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,4-dimethoxybenzyl)propanoic acid is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The fluorenyl group may facilitate binding to hydrophobic pockets, while the dimethoxybenzyl moiety can engage in hydrogen bonding and π-π stacking interactions, modulating the activity of target proteins.
Antimicrobial Activity
Recent studies indicate that compounds with similar structures exhibit significant antimicrobial properties. For instance:
- Inhibition of Bacterial Growth: Some derivatives have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to standard antibiotics like streptomycin .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Tilorone Analog | S. aureus | 100 |
| Fluorenone Derivative | E. coli | 50 |
Neuroprotective Effects
Certain structural analogs of this compound have been studied for their potential neuroprotective effects, particularly in models of neurodegenerative diseases. These compounds may modulate pathways involved in oxidative stress and inflammation.
Anti-inflammatory Properties
Research has indicated that (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,4-dimethoxybenzyl)propanoic acid can influence cytokine production and immune responses, suggesting potential applications in inflammatory conditions.
Case Studies
-
Study on Antimicrobial Resistance:
A study investigated the antimicrobial properties of fluorenone derivatives against multi-drug resistant strains of Mycobacterium tuberculosis. The results showed promising inhibitory effects against key enzymes involved in bacterial cell wall biosynthesis . -
Neuroprotection Research:
Another study focused on the neuroprotective effects of similar compounds in models of Alzheimer's disease. The findings suggested that these compounds could reduce neuronal apoptosis and improve cognitive function in treated models .
Structure-Activity Relationship (SAR)
The structure-activity relationship of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,4-dimethoxybenzyl)propanoic acid indicates that modifications to the fluorenyl or benzyl portions can significantly enhance or diminish biological activities. For example, increasing lipophilicity through additional methoxy groups has been correlated with improved receptor binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
